Lutetium--palladium (3/4)

Thermodynamic stability High-temperature calorimetry Intermetallic phase selection

Contamination by magnetic Lu-Pd phases compromises non-magnetic baselines in magnetocaloric studies. Lu₃Pd₄ (CAS 51200-20-5) eliminates this risk with verified μ = 0.000 μB and trigonal R-3 structure. • Non-magnetic reference: γ = 5.72 mJ·mol⁻¹·K⁻², ΘD = 191 K • Superior thermal stability: ΔHf = -98.4 ± 2.2 kJ·(mol atom)⁻¹; DFT zero energy above hull • Unique XRD fingerprint distinguishable from all adjacent Lu-Pd phases Supplied phase-pure; ideal endpoint benchmark for lanthanide contraction studies.

Molecular Formula Lu3Pd4
Molecular Weight 950.6 g/mol
CAS No. 51200-20-5
Cat. No. B15473874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium--palladium (3/4)
CAS51200-20-5
Molecular FormulaLu3Pd4
Molecular Weight950.6 g/mol
Structural Identifiers
SMILES[Pd].[Pd].[Pd].[Pd].[Lu].[Lu].[Lu]
InChIInChI=1S/3Lu.4Pd
InChIKeyFYCMPIZHXBCYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium–Palladium (3/4) Lu₃Pd₄ CAS 51200-20-5: Procurement-Relevant Properties and Comparative Phase-Stability Data


Lutetium–palladium (3/4), formula Lu₃Pd₄, is a binary intermetallic compound that crystallizes in the trigonal R-3 space group (Pu₃Pd₄ structure type) with lattice parameters a = 12.870 Å, c = 5.642 Å, and a calculated density of 11.42–11.7 g·cm⁻³ . It is one of five stable intermediate phases identified in the Lu-Pd system and has been the subject of dedicated thermodynamic, electronic, and crystallographic investigations because its 3:4 stoichiometry imparts properties that cannot be achieved by adjacent Lu-Pd phases or analogous rare-earth palladium compounds .

Why Lu₃Pd₄ Cannot Be Interchanged with Other Lu-Pd Intermetallics or Rare-Earth Palladium Compounds in Procurement Specifications


The Lu-Pd binary system contains at least five intermetallic phases—LuPd₃, Lu₁₀Pd₂₁, LuPd, Lu₂Pd₃, and Lu₃Pd₄—each with distinct stoichiometry, crystal structure, and thermodynamic signature . Selecting the wrong phase (e.g., substituting LuPd for Lu₃Pd₄) introduces a different space group, a different enthalpy of formation, and a different electronic density of states, which directly alter performance in applications that depend on phase-specific properties such as hydrogen permeability, catalytic site distribution, or low-temperature heat capacity . The quantitative evidence below demonstrates that Lu₃Pd₄ occupies a unique position within the Lu-Pd family and among Ln₃Pd₄ congeners, making precise procurement essential when these property differences are functionally consequential.

Lu₃Pd₄ Quantitative Differentiation Evidence: Directly Comparable Data for Scientific Selection


Lu₃Pd₄ Records the Most Exothermic Standard Enthalpy of Formation Among Measured Ln₃Pd₄ (Ln = Rare Earth) Intermetallics

High-temperature direct synthesis calorimetry at 1477±2 K assigns Lu₃Pd₄ a standard enthalpy of formation ΔH_f⁰ = −98.4 ± 2.2 kJ·(mol atom)⁻¹, which is more exothermic than the directly neighbouring phase LuPd (−95.0 ± 1.4 kJ·(mol atom)⁻¹) and far more exothermic than LuNi₅ (−30.0 ± 0.8 kJ·(mol atom)⁻¹) . When compared with the same 3:4 stoichiometry across the lanthanide series, Tm₃Pd₄ yields −93.0 ± 1.7 and Er₃Pd₄ yields −94.6 ± 1.8 kJ·(mol atom)⁻¹ . Lu₃Pd₄ therefore exhibits the largest negative formation enthalpy within the experimentally characterised Ln₃Pd₄ family, consistent with the enhanced Lewis acid–base interaction expected for the smallest, most electronegative lanthanide.

Thermodynamic stability High-temperature calorimetry Intermetallic phase selection

Lu₃Pd₄ Exhibits a 45% Lower Electronic Specific Heat Coefficient and 12% Higher Debye Temperature than Isostructural La₃Pd₄

Low-temperature heat capacity measurements (<20 K) provide a direct head-to-head comparison: Lu₃Pd₄ displays an electronic specific heat coefficient γ = 5.72 mJ·mol⁻¹·K⁻² and a Debye temperature Θ_D = 191 K, whereas isostructural La₃Pd₄ shows γ = 10.5 mJ·mol⁻¹·K⁻² and Θ_D = 171 K . The nearly two-fold difference in γ reflects a substantially lower electronic density of states at the Fermi level for the lutetium compound, a consequence of Lu’s fully occupied 4f¹⁴ shell, which eliminates f-derived states near E_F.

Low-temperature calorimetry Electronic density of states Magnetic refrigeration substrates

DFT-Calculated Formation Energy Confirms Lu₃Pd₄ Is the Most Energetically Favoured Phase Among Lu-Pd Intermetallics in the Pd-Rich Region

GGA-level density functional theory calculations (Materials Project, VASP PAW, 520 eV cutoff) yield a formation energy of −1.002 eV·atom⁻¹ for Lu₃Pd₄ with an energy above the convex hull of 0.000 eV, confirming that it is thermodynamically stable against decomposition into any combination of competing phases . In contrast, LuPd (mp-2205) and LuPd₃ (mp-10695) show less negative formation energies of −0.847 and −0.637 eV·atom⁻¹, respectively, indicating that within the Pd-rich portion of the phase diagram Lu₃Pd₄ is the most stable intermetallic line compound .

Density functional theory Phase stability Convex hull analysis

Trigonal R-3 Pu₃Pd₄-Type Crystal Structure Distinguishes Lu₃Pd₄ from Cubic LuPd and LuPd₃, Enabling X-Ray Diffraction Phase Identification

Lu₃Pd₄ crystallizes in the trigonal R-3 space group (No. 148) with cell parameters a = 12.870 Å, c = 5.642 Å, Z = 6, adopting the Pu₃Pd₄ prototype structure in which Lu occupies a 9-coordinate site bonded to nine Pd atoms with bond distances spanning 2.83–3.26 Å . By contrast, LuPd assumes the cubic CsCl-type structure (Pm-3m), LuPd₃ adopts the cubic AuCu₃-type (Pm-3m), and Lu₂Pd₃ crystallizes in yet another distinct structure . The trigonal symmetry produces a unique powder X-ray diffraction fingerprint that allows unambiguous identification of the 3:4 phase in multi-phase mixtures.

Crystallography Phase identification Quality control

Non-Magnetic Ground State of Lu₃Pd₄ (μ = 0.000 μ_B) Enables Magnetic-Neutral Applications Inaccessible to Gd₃Pd₄ and Other Magnetic Ln₃Pd₄ Phases

DFT calculations yield a calculated total magnetic moment of 0.000 μ_B per unit cell for Lu₃Pd₄, confirming a non-magnetic ground state . This stands in stark contrast to Gd₃Pd₄, which orders antiferromagnetically at T_N = 18 K, with an additional ferrimagnetic-like transition near 6 K . The absence of localised 4f magnetic moments on Lu (4f¹⁴) eliminates magnetic entropy contributions that would otherwise complicate low-temperature thermal measurements or interfere with superconducting or spintronic device operation.

Magnetism Non-magnetic intermetallics Superconducting substrates

Procurement-Driven Application Scenarios Where Lu₃Pd₄ Differentiation Is Quantitatively Decisive


Non-Magnetic Reference Material for Low-Temperature Calorimetric and Magnetocaloric Research

The electronic specific heat coefficient γ = 5.72 mJ·mol⁻¹·K⁻² and Debye temperature Θ_D = 191 K of Lu₃Pd₄, together with its non-magnetic ground state (μ = 0.000 μ_B), make it suitable as a non-magnetic lattice reference when deconvoluting magnetic and electronic contributions in magnetocaloric Ln₃Pd₄ compounds such as Gd₃Pd₄ or Tb₃Pd₄ . Procurement of phase-pure Lu₃Pd₄ is essential because contamination by magnetic Lu-Pd phases or unreacted Lu would introduce spurious magnetic signals that compromise the reference baseline.

Phase-Stable Intermetallic Substrate for High-Temperature Thin-Film Deposition

With a formation enthalpy of −98.4 ± 2.2 kJ·(mol atom)⁻¹ and a DFT-confirmed zero energy above hull, Lu₃Pd₄ offers superior resistance to thermal decomposition compared to LuPd (−95.0 kJ·(mol atom)⁻¹) or LuPd₃ (−0.637 eV·atom⁻¹ DFT) . This makes it the preferred substrate when thin-film growth requires annealing temperatures up to 800–1000 °C without risk of interfacial phase segregation, a common failure mode when using less stable Lu-Pd phases.

Structural Standard for Powder X-Ray Diffraction Phase Identification in Multi-Phase Lu-Pd Samples

The trigonal R-3 structure with a = 12.870 Å and c = 5.642 Å produces a powder XRD pattern that is uniquely distinguishable from cubic LuPd (Pm-3m) and LuPd₃ (Pm-3m) . Laboratories synthesizing or processing Lu-Pd alloys can use certified Lu₃Pd₄ powder as an internal standard to identify and quantify phase fractions with high confidence, reducing reliance on elemental analysis alone.

Systematic Lanthanide-Contract Studies Requiring the Most Thermochemically Stable 3:4 Palladium Intermetallic

Within the Ln₃Pd₄ series, Lu₃Pd₄ displays the most exothermic formation enthalpy measured to date (−98.4 vs. −93.0 to −94.6 kJ·(mol atom)⁻¹ for Tm₃Pd₄ and Er₃Pd₄) . For academic or industrial research programmes that probe the lanthanide contraction’s effect on intermetallic stability, Lu₃Pd₄ serves as the endpoint benchmark; substituting a lighter lanthanide analog would introduce a 3–5 kJ·(mol atom)⁻¹ systematic offset that obscures the trend being studied.

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